Researchers using generic N-arylnitrosamine standards for electron-poor APIs obtain overestimated TD50, risking batch rejections. N-Nitroso-N-methyl-4-nitroaniline (CAS 943-41-9) provides the exact para-nitro-substituted reference for accurate impurity risk assessment.
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N-Nitroso-N-methyl-4-nitroaniline (CAS 943-41-9) is a highly characterized N-alkyl-N-arylnitrosamine utilized primarily as an analytical reference standard and toxicological benchmark. In industrial and pharmaceutical procurement, it is specifically sourced to quantify trace nitrosamine impurities derived from its parent secondary amine, N-methyl-4-nitroaniline, a common precursor in dyes, agrochemicals, and insensitive explosives . Beyond routine quality control, this compound features a strongly electron-withdrawing para-nitro group that fundamentally alters its metabolic activation pathway. This unique electronic environment makes it an indispensable edge-case standard for calibrating in silico structure-activity relationship (SAR) models and validating regulatory compliance assays mandated by the EMA, FDA, and USP .
Procuring a generic N-arylnitrosamine, such as unsubstituted N-nitroso-N-methylaniline (NMA), as a surrogate standard for electron-poor systems will lead to critical failures in both predictive toxicology and impurity risk assessment. The presence of the strongly electron-withdrawing para-nitro group in N-nitroso-N-methyl-4-nitroaniline drastically shifts the pKa of its intermediate aryldiazoic acid, stabilizing the diazonium pathway and functionally deactivating its in vivo carcinogenic potential [1]. Consequently, while generic NMA acts as a potent esophageal carcinogen, the para-nitro analog exhibits a profound in vitro/in vivo decoupling—testing as a potent bacterial mutagen but failing to induce tumors in mammalian models [2]. Relying on generic analogs without this electron-withdrawing feature will result in drastically overestimated TD50 values, leading to unnecessary batch rejections and flawed regulatory risk calculations [1].
The carcinogenic potency of N-alkyl-N-arylnitrosamines is heavily dependent on the electronic nature of the aromatic ring. In predictive kinetic models, the calculated pKa of the aryldiazoic acid metabolite for N-nitroso-N-methyl-4-nitroaniline is 5.3, which translates to an exceptionally high TD50 of 3.8 mg/kg/day, categorizing it as a weak or non-carcinogen [1]. In stark contrast, the unsubstituted baseline N-nitroso-N-methylaniline (NMA) lacks this stabilization and acts as a highly potent carcinogen. This quantitative shift proves the necessity of using the exact para-nitro standard when validating SAR models for electron-withdrawing effects [1].
| Evidence Dimension | Calculated TD50 (Carcinogenic Potency) |
| Target Compound Data | TD50 = 3.8 mg/kg/day (Calculated pKa 5.3) [Weak/Non-carcinogenic] |
| Comparator Or Baseline | N-nitroso-N-methylaniline (NMA): Highly potent carcinogen (Low TD50) |
| Quantified Difference | Categorical shift from highly potent carcinogen to a weak/non-carcinogenic threshold |
| Conditions | In silico kinetic modeling of aryldiazoic acid pKa and diazonium ion formation |
Crucial for toxicologists calibrating computational models to prevent false-positive high-risk categorizations of electron-poor nitrosamine impurities.
N-nitroso-N-methyl-4-nitroaniline serves as a critical decoupling agent for evaluating the limits of bacterial mutagenesis assays. In head-to-head studies, the unsubstituted NMA baseline was non-mutagenic in Salmonella typhimurium but induced high levels of esophageal tumors in F344 rats [1]. Conversely, N-nitroso-N-methyl-4-nitroaniline acted as a powerful, directly acting mutagen in vitro, yet its in vivo tumor spectrum in F344 rats was essentially identical to untreated controls (zero tumor induction) [1]. This inverse behavior makes it an irreplaceable negative-control standard for in vivo carcinogenicity validations.
| Evidence Dimension | In Vivo Tumor Induction vs. In Vitro Mutagenesis |
| Target Compound Data | Potent in vitro mutagen; 0% increase in in vivo tumor induction vs. control |
| Comparator Or Baseline | N-nitroso-N-methylaniline (NMA): Non-mutagenic in vitro; High in vivo tumor induction |
| Quantified Difference | Complete inversion of the standard in vitro/in vivo toxicity correlation |
| Conditions | Salmonella typhimurium mutagenesis assay vs. F344 rat chronic exposure model |
Provides regulatory affairs and QC teams with a mandatory benchmark to prove that positive in vitro Ames tests do not automatically equate to in vivo cancer risk for specific NDSRIs.
During forced degradation studies, understanding the nitrosation rate of secondary amines is critical. N-methyl-4-nitroaniline (the parent amine of CAS 943-41-9) possesses a pKa of 1.49, which serves as the exact kinetic threshold for aqueous nitrosation by dissolved gaseous NOCl [1]. Amines more basic than this threshold react with NOCl on encounter at diffusion-controlled rates (largely independent of basicity), whereas the reactivity of amines less basic than MNA drops proportionally with their basicity [1]. Procuring this specific compound allows process chemists to accurately map the kinetic boundaries of nitrosamine formation in complex API mixtures.
| Evidence Dimension | Nitrosation Reactivity Dependence on Basicity |
| Target Compound Data | Parent amine (pKa 1.49) marks the exact transition point where reactivity becomes proportional to basicity |
| Comparator Or Baseline | More basic amines (pKa > 1.49): Reactivity is independent of basicity (encounter-controlled, 600-2000x faster than H2O) |
| Quantified Difference | Establishes the pKa 1.49 kinetic threshold for NOCl nitrosation |
| Conditions | Aqueous solution (0.1M NaOH or pH 6.85 phosphate buffer) at 25 °C with gaseous NOCl |
Enables process chemists to accurately benchmark forced degradation assays and predict the nitrosation risk of secondary amine APIs based on their pKa.
Directly following from its highly specific electronic properties and established TD50 profile, this compound is the exact reference standard required for quantifying trace degradation products in pharmaceuticals or industrial materials where N-methyl-4-nitroaniline is utilized as a precursor. It ensures compliance with EMA, FDA, and USP limits for nitrosamine impurities .
Because of its unique status as an electron-poor, non-carcinogenic nitrosamine, it is an essential training-set compound for computational toxicology models (such as Lhasa TD50). It allows chemoinformaticians to validate algorithms that predict the mitigating effects of electron-withdrawing groups on diazonium ion formation[1].
Given its profound decoupling between in vitro mutagenesis and in vivo tumor induction, toxicologists must procure this compound as a negative control when demonstrating that a positive Ames test does not universally guarantee mammalian carcinogenicity for specific N-arylnitrosamines [2].
Process chemists utilize this compound and its parent amine to establish the pKa 1.49 kinetic boundary during forced nitrosation studies. It serves as the critical reference point for determining whether an API's secondary amine will react with nitrosating agents at diffusion-controlled rates or basicity-dependent rates [3].